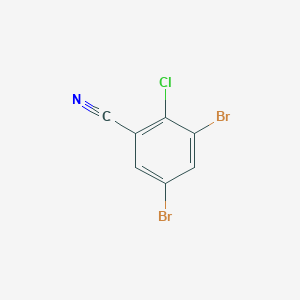![molecular formula C13H15BrN2O B3086600 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-46-3](/img/structure/B3086600.png)
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Übersicht
Beschreibung
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one, also known as BMSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMSP is a spirooxindole derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has been shown to inhibit the release of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of neurotransmitter release. 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has also been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. Additionally, 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and modulating the expression of various neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one exhibits several advantages for lab experiments, including its high yield and purity, scalability, and selective cytotoxicity towards cancer cells. However, 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one also exhibits several limitations, including its limited solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.
Zukünftige Richtungen
For 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one research include the development of more efficient synthesis methods, the optimization of 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one's therapeutic efficacy, and the identification of new therapeutic applications for 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one. Additionally, further studies are needed to elucidate the mechanism of action of 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one and to identify potential drug targets for 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one-based therapies.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for anticancer therapy. 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one has been shown to modulate neurotransmitter release, making it a potential treatment for neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
6-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-3-2-9(14)8-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWJEYXVGLHJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192304 | |
| Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one | |
CAS RN |
1160248-46-3 | |
| Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminoimidazo[1,2-a]pyrazine](/img/structure/B3086519.png)

![6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3086539.png)


![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)
![1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3086577.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)




